molecular formula C20H32O2 B14858193 17-Methylandrost-5-ene-3,17-diol

17-Methylandrost-5-ene-3,17-diol

Cat. No.: B14858193
M. Wt: 304.5 g/mol
InChI Key: WRWBCPJQPDHXTJ-UHFFFAOYSA-N
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Description

17-Methylandrost-5-ene-3,17-diol is a synthetic anabolic steroid with the molecular formula C20H32O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methylandrost-5-ene-3,17-diol typically involves the addition reaction of dehydroepiandrosterone acetate with methyl iodide-magnesium (Grignard reagent), followed by hydrolysis . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield.

Chemical Reactions Analysis

Types of Reactions

17-Methylandrost-5-ene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 17-Methylandrost-5-ene-3,17-diol is used as a reference compound for studying steroidal structures and reactions. It serves as a model for understanding the behavior of similar compounds under various conditions.

Biology

Biologically, this compound is studied for its effects on cellular processes and hormone regulation. It is used in research to explore its potential as a therapeutic agent for hormone-related disorders.

Medicine

In medicine, this compound has been investigated for its anabolic properties. It is considered for use in treating conditions such as muscle wasting and osteoporosis.

Industry

Industrially, the compound is used in the production of other steroidal drugs and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 17-Methylandrost-5-ene-3,17-diol involves its interaction with androgen receptors in the body. It binds to these receptors, leading to the activation of specific genes that promote muscle growth and other anabolic effects. The molecular targets include various enzymes and signaling pathways involved in protein synthesis and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 17-Methyltestosterone
  • Methandriol
  • Androstenediol

Uniqueness

17-Methylandrost-5-ene-3,17-diol is unique due to its specific structural modifications, which enhance its anabolic properties while reducing androgenic effects. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWBCPJQPDHXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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